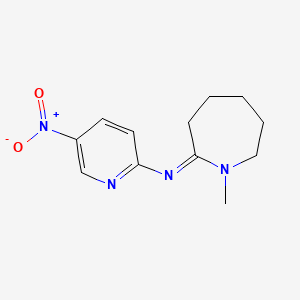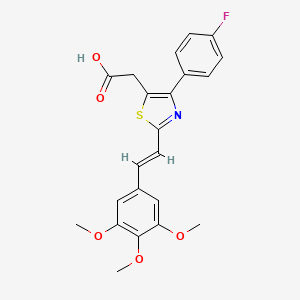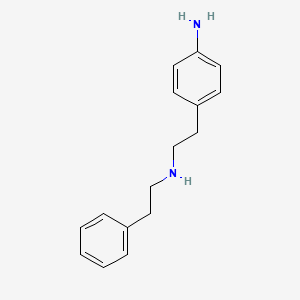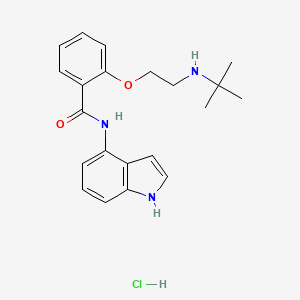
Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” is a complex organic compound that features a combination of dodecyl, butyl, and dioxobut-2-enyl groups, along with a stannatetracosa core. This compound is likely to have unique properties due to its intricate structure, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” would involve multiple steps, including the formation of the dodecyloxy and dioxobut-2-enyl groups, followed by their attachment to the stannatetracosa core. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such a compound would likely involve scaling up the laboratory synthesis methods. This could include the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions might alter the functional groups within the compound.
Substitution: Substitution reactions could involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions would typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic pathways.
Biology
In biology, it might be studied for its potential interactions with biological molecules or its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties or as a drug delivery agent.
Industry
In industry, it might find applications in the production of specialty chemicals, materials science, or as a component in advanced manufacturing processes.
Wirkmechanismus
The mechanism of action for “Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other stannatetracosa derivatives or molecules with similar functional groups.
Uniqueness
The uniqueness of “Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
62149-82-0 |
|---|---|
Molekularformel |
C52H96O9Sn |
Molekulargewicht |
984.0 g/mol |
IUPAC-Name |
4-O-[butyl-[(Z)-4-dodecoxybut-2-enoxy]-[(Z)-4-dodecoxy-4-oxobut-2-enoxy]stannyl] 1-O-dodecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O4.C16H29O3.C16H31O2.C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;1-2-3-4-5-6-7-8-9-10-11-15-19-16(18)13-12-14-17;1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17;1-3-4-2;/h12-13H,2-11,14H2,1H3,(H,17,18);12-13H,2-11,14-15H2,1H3;11,13H,2-10,12,14-16H2,1H3;1,3-4H2,2H3;/q;2*-1;;+3/p-1/b2*13-12-;13-11-;; |
InChI-Schlüssel |
HSQLENZKDAADSB-GCOWKTODSA-M |
Isomerische SMILES |
CCCCCCCCCCCCOC/C=C\CO[Sn](CCCC)(OC/C=C\C(=O)OCCCCCCCCCCCC)OC(=O)/C=C\C(=O)OCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCOCC=CCO[Sn](CCCC)(OCC=CC(=O)OCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


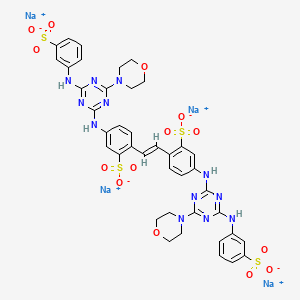
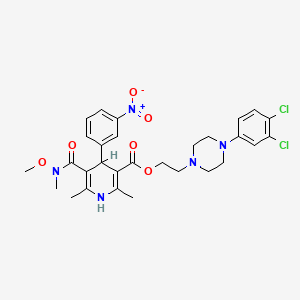
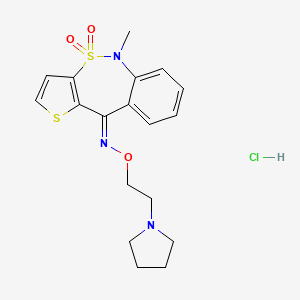
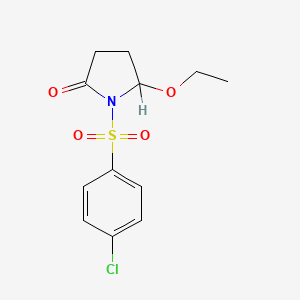
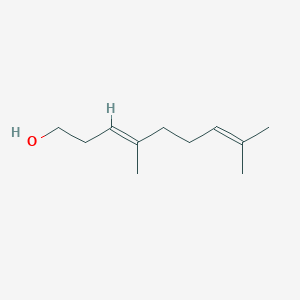
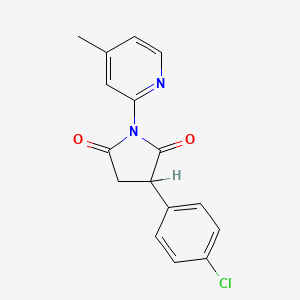
![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
